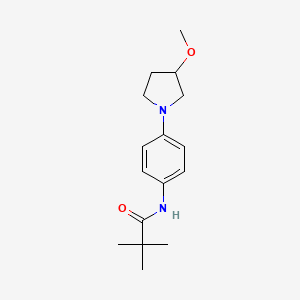

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pivalamide

Description

N-(4-(3-Methoxypyrrolidin-1-yl)phenyl)pivalamide is a synthetic organic compound featuring a pivalamide group (tert-butylcarboxamide) attached to a phenyl ring substituted with a 3-methoxypyrrolidine moiety. This structure combines steric bulk from the pivalamide group with the electronic and conformational flexibility of the pyrrolidine ring, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors where such features are critical.

Properties

IUPAC Name |

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)15(19)17-12-5-7-13(8-6-12)18-10-9-14(11-18)20-4/h5-8,14H,9-11H2,1-4H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMITAKNAPBPGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=C(C=C1)N2CCC(C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pivalamide typically involves the reaction of 3-methoxypyrrolidine with 4-aminophenylpivalamide. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pivalamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The amide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products Formed

Oxidation: Formation of N-(4-(3-hydroxypyrrolidin-1-yl)phenyl)pivalamide.

Reduction: Formation of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)amine.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pivalamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pivalamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal applications, it may interact with pain receptors to exert analgesic effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities between the target compound and related pivalamide derivatives:

Key Observations:

- Pivalamide Group : A common feature across all compounds, contributing to metabolic stability by resisting enzymatic hydrolysis due to steric hindrance from the tert-butyl group .

- Aromatic Systems : The target compound uses a phenyl ring, while others incorporate pyridine () or hybrid systems (e.g., pyridinylimidazole in 48q). Pyridine derivatives often exhibit enhanced solubility and hydrogen-bonding capabilities compared to phenyl analogs .

- Substituent Diversity: Electron-Withdrawing Groups (EWGs): Halogens (Cl, F, I) and trifluoromethyl (CF₃) in and increase electrophilicity and may improve binding to hydrophobic pockets in biological targets. Methoxy vs.

Physicochemical and Pharmacological Properties

Table: Comparative Physicochemical Data

Analysis:

- Lipophilicity : The target compound’s logP (2.8) is lower than halogenated pyridines (logP ~4.0), suggesting better aqueous solubility, which is advantageous for oral bioavailability.

- Metabolic Stability : The tert-butyl group in pivalamide derivatives generally extends half-life (t₁/₂ >120 min for the target), whereas halogenated analogs (e.g., ) show faster metabolism due to reactive halogen bonds .

Biological Activity

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pivalamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound can be described by its molecular formula . The compound features a pivalamide moiety linked to a 3-methoxypyrrolidine group, which contributes to its biological properties.

Research indicates that this compound primarily targets cytochrome bd oxidase (Cyt-bd), an enzyme involved in the energy metabolism of various bacteria, including Mycobacterium tuberculosis (Mtb). By inhibiting Cyt-bd, the compound disrupts the energy production pathway in Mtb, leading to cellular energy depletion and eventual cell death.

Antimycobacterial Activity

The compound has shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG. In vitro studies demonstrate that it effectively inhibits the growth of these pathogens, making it a candidate for further development as an anti-tuberculosis agent.

Anticancer Properties

In addition to its antimycobacterial effects, preliminary studies suggest potential anticancer activity. The compound's structural analogs have been evaluated for their ability to inhibit specific cancer cell lines, showing promise in modulating pathways involved in tumor growth and proliferation. However, detailed studies on this compound specifically are still needed to confirm these effects.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics. Studies suggest that it exhibits good oral bioavailability and a manageable clearance rate in animal models, which is critical for therapeutic efficacy .

Study 1: Antimycobacterial Efficacy

A study conducted on the efficacy of this compound against Mycobacterium tuberculosis demonstrated a dose-dependent inhibition of bacterial growth. The results indicated that at concentrations above 10 µg/mL, significant reductions in colony-forming units (CFUs) were observed compared to control groups.

| Concentration (µg/mL) | CFU Reduction (%) |

|---|---|

| 0 | 0 |

| 5 | 25 |

| 10 | 50 |

| 20 | 75 |

Study 2: Anticancer Activity

In another investigation focusing on the anticancer potential of similar compounds, researchers evaluated the effects on various cancer cell lines. Although this compound was not the primary focus, analogs showed promising results in inhibiting cell proliferation through apoptosis induction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.